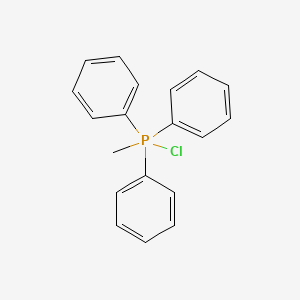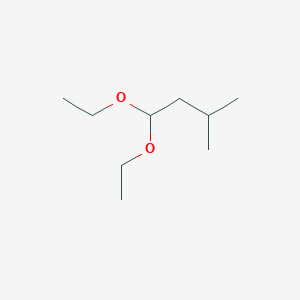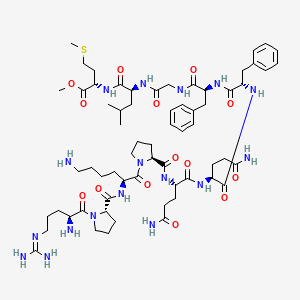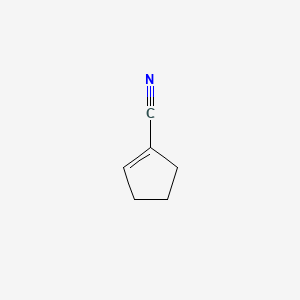
Phosphorane, chloromethyltriphenyl-
Vue d'ensemble
Description
Phosphorane, chloromethyltriphenyl-, also known as (Chloromethylene)triphenylphosphorane, is an organophosphorus compound with the formula Ph3P=CHCl (Ph = phenyl). It is a white solid but is usually generated and used in situ as a reagent in organic synthesis . It is structurally and chemically related to methylenetriphenylphosphorane .
Synthesis Analysis
The reagent is prepared from the chloromethylphosphonium salt [Ph3PCH2Cl]Cl by treatment with a strong base. The phosphonium compound is generated by treatment of triphenylphosphine with chloroiodomethane . Other synthesis routes have also been developed, such as the combustion method, the sol–gel method, the precipitation method, the hydrothermal method, ultrasonic spray pyrolysis, extraction pyrolytic technique, hydrolysis, and decomposition .
Molecular Structure Analysis
The molecular structure of (Chloromethylene)triphenylphosphorane is characterized by the presence of a phosphorus atom bonded to a chloromethyl group and three phenyl groups . The exact structure can be determined using techniques such as single crystal X-ray analyses and IR, 1H, and 31P NMR spectroscopy .
Chemical Reactions Analysis
(Chloromethylene)triphenylphosphorane is known to convert aldehydes to vinyl chlorides: RCHO + Ph3P=CHCl → RCH=CHCl + Ph3PO. These vinyl chlorides undergo dehydrochlorination to give alkynes . Other reactions involving phosphorus ylides have also been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of (Chloromethylene)triphenylphosphorane include its appearance as a white solid . Its chemical formula is C19H16ClP and it has a molar mass of 310.76 g·mol−1 . More detailed properties can be determined using various physicochemical analysis techniques .
Applications De Recherche Scientifique
Radical Generation and Reactions
Tertiary phosphines, such as chloromethyltriphenylphosphorane, have been developed as effective organic catalysts/reagents to promote various modern organic transformations . However, their applications in radical generation and reactions remain relatively less explored . Phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .
Organic Synthesis
Polymer-supported triphenylphosphine (PS-TPP), a related compound, has diverse applications in organic synthesis . It’s plausible that chloromethyltriphenylphosphorane could have similar applications, given its structural similarity to PS-TPP.
Organocatalysis
Phosphine organocatalysis has seen prosperous growth in the past 20 years . The use of tertiary phosphines as promoters for organic reactions could date back to 1963 . To date, countless efficient methods have been established with tertiary phosphines being used as the reaction catalysts for chemo-, regio- and stereoselective transformations .
Therapeutic Applications
Phosphorus-containing polymers have relevant features for their use in therapeutic applications . Although chloromethyltriphenylphosphorane is not a polymer, it’s possible that it could be incorporated into a polymer structure to create a phosphorus-containing polymer with potential therapeutic applications.
Synthesis of New Phosphines
The literature relating to the synthesis and reactions of tertiary phosphines, containing only P–C bonds, and published during 2020, is presented . The data concerning various synthetic approaches to new phosphines are summarized and reviewed .
Preparation of Phosphines
This synthetic approach continues to be the most widely-used and universal . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route to known dimethyl (1-pyrenyl)phosphine .
Mécanisme D'action
Target of Action
The primary targets of Phosphorane, chloromethyltriphenyl- are aldehydes and ketones . These compounds are crucial in various biochemical processes, and their interaction with Phosphorane, chloromethyltriphenyl- leads to the formation of alkenes .
Mode of Action
Phosphorane, chloromethyltriphenyl- interacts with its targets through a process known as the Wittig reaction . This involves an initial nucleophilic addition step, followed by a coordination step to form a four-membered ring, which decomposes to the product via a ring rearrangement reaction .
Biochemical Pathways
The Wittig reaction, facilitated by Phosphorane, chloromethyltriphenyl-, affects the biochemical pathways involving aldehydes and ketones . The resulting alkenes can further participate in various biochemical reactions, leading to diverse downstream effects.
Pharmacokinetics
Its solubility, stability, and reactivity suggest that it may have unique pharmacokinetic properties .
Result of Action
The interaction of Phosphorane, chloromethyltriphenyl- with aldehydes and ketones results in the formation of alkenes . This transformation is significant in organic synthesis, leading to the production of a wide range of organic compounds.
Orientations Futures
The future directions in the field of phosphorus ylides, including (Chloromethylene)triphenylphosphorane, involve their applications in radical generation and reactions . The development of new high-efficiency composite dry powders requires a better understanding of fundamental physical-chemical mechanisms of their effects on flame .
Propriétés
IUPAC Name |
chloro-methyl-triphenyl-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClP/c1-21(20,17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYINRRLVMWFOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972799 | |
| Record name | Chloro(methyl)triphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphorane, chloromethyltriphenyl- | |
CAS RN |
57283-72-4 | |
| Record name | Chloromethyltriphenylphosphorane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57283-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorane, chloromethyltriphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057283724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorane, chloromethyltriphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloro(methyl)triphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















